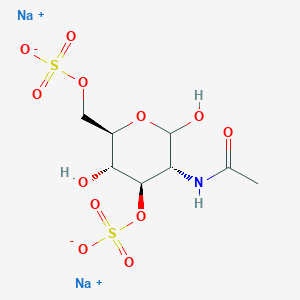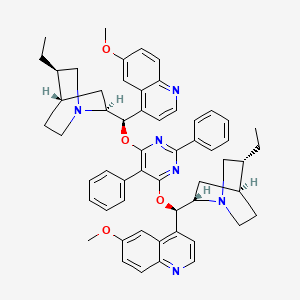
(DHQ)2Pyr
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydroquinine 2,5-diphenyl-4,6-pyrimidinediyl diether, commonly known as (DHQ)2Pyr, is a chiral ligand derived from cinchona alkaloids. It is widely used in asymmetric synthesis, particularly in enantioselective reactions. The compound has a molecular formula of C56H60N6O4 and a molecular weight of 881.11 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (DHQ)2Pyr involves the reaction of hydroquinine with 2,5-diphenyl-4,6-pyrimidinediyl chloride under basic conditions. The reaction typically takes place in an organic solvent such as toluene or diethyl ether, with the presence of a base like sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of hydroquinine and 2,5-diphenyl-4,6-pyrimidinediyl chloride, with optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
化学反应分析
Types of Reactions
(DHQ)2Pyr undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its hydroquinine form.
Substitution: It can participate in nucleophilic substitution reactions, particularly in the presence of strong bases.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide are typically employed.
Major Products Formed
The major products formed from these reactions include various quinone derivatives, reduced hydroquinine forms, and substituted pyrimidine compounds .
科学研究应用
(DHQ)2Pyr is extensively used in scientific research due to its chiral properties. Some of its applications include:
Biology: It is employed in the synthesis of chiral drugs and bioactive molecules.
Medicine: It is used in the development of pharmaceuticals, especially those requiring enantioselective synthesis.
Industry: It is utilized in the production of fine chemicals and specialty materials.
作用机制
(DHQ)2Pyr exerts its effects through its chiral environment, which allows it to catalyze enantioselective reactions. The compound forms a chiral complex with substrates, facilitating the formation of enantiomerically enriched products. The molecular targets include various electrophiles and nucleophiles, and the pathways involved are primarily those of asymmetric catalysis .
相似化合物的比较
Similar Compounds
(DHQD)2Pyr: Another chiral ligand derived from dihydroquinidine, used in similar asymmetric synthesis applications.
(DHQ)2PHAL: A related compound used in phase-transfer catalysis.
(DHQD)2PHAL: Similar to (DHQ)2PHAL but derived from dihydroquinidine.
Uniqueness
(DHQ)2Pyr is unique due to its high enantioselectivity and broad applicability in various asymmetric synthesis reactions. Its ability to form stable chiral complexes with a wide range of substrates makes it a valuable tool in both academic and industrial research .
属性
IUPAC Name |
4-[(R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-[(R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-2,5-diphenylpyrimidin-4-yl]oxymethyl]-6-methoxyquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H60N6O4/c1-5-35-33-61-27-23-39(35)29-49(61)52(43-21-25-57-47-19-17-41(63-3)31-45(43)47)65-55-51(37-13-9-7-10-14-37)56(60-54(59-55)38-15-11-8-12-16-38)66-53(50-30-40-24-28-62(50)34-36(40)6-2)44-22-26-58-48-20-18-42(64-4)32-46(44)48/h7-22,25-26,31-32,35-36,39-40,49-50,52-53H,5-6,23-24,27-30,33-34H2,1-4H3/t35-,36-,39-,40-,49-,50-,52+,53+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKRDCRSJPRVNF-CVCJRGCISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=C(C(=NC(=N5)C6=CC=CC=C6)OC(C7CC8CCN7CC8CC)C9=C1C=C(C=CC1=NC=C9)OC)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)OC5=C(C(=NC(=N5)C6=CC=CC=C6)O[C@@H]([C@@H]7C[C@@H]8CCN7C[C@@H]8CC)C9=C1C=C(C=CC1=NC=C9)OC)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H60N6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
881.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149820-65-5 |
Source


|
| Record name | (8α,9R)-(8′′α,9′′R)-9,9′′-[(2,5-Diphenyl-4,6-pyrimidinediyl)bis(oxy)]bis[10,11-dihydro-6′-methoxycinchonan] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149820-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[p-(Acetylmercuric)phenyl]maleamate](/img/new.no-structure.jpg)
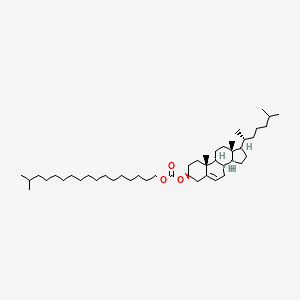
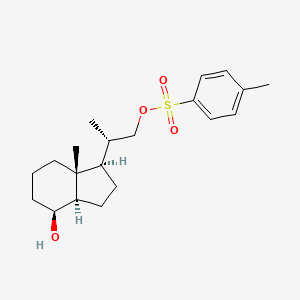
![tert-butyl N-[(E)-butylideneamino]carbamate](/img/structure/B1147298.png)

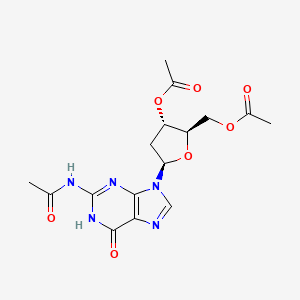
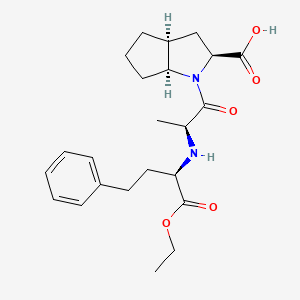


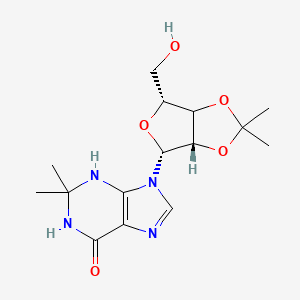
![2-[2,7-Dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]oxirane](/img/structure/B1147311.png)
